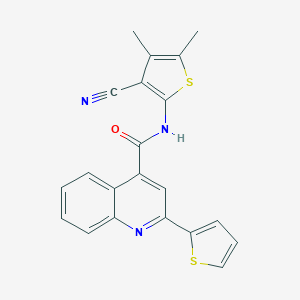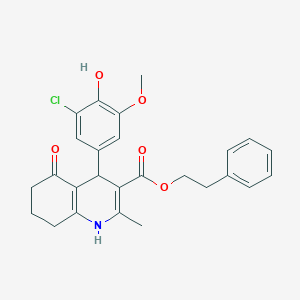
N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(2-thienyl)-4-quinolinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(2-thienyl)-4-quinolinecarboxamide, also known as DMAT, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMAT belongs to the class of quinolinecarboxamide compounds and has been shown to exhibit inhibitory effects on protein kinases, making it a promising candidate for the treatment of various diseases.
作用机制
N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(2-thienyl)-4-quinolinecarboxamide exerts its inhibitory effects on protein kinases by binding to the ATP-binding site of the kinase domain. This leads to the inhibition of the kinase activity, which in turn leads to the inhibition of downstream signaling pathways. N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(2-thienyl)-4-quinolinecarboxamide has been shown to exhibit selectivity towards certain protein kinases, making it a promising candidate for the development of targeted therapies.
Biochemical and Physiological Effects:
N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(2-thienyl)-4-quinolinecarboxamide has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(2-thienyl)-4-quinolinecarboxamide has been found to induce apoptosis in cancer cells by inhibiting the activity of CK2, which has been shown to promote cell survival and proliferation. N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(2-thienyl)-4-quinolinecarboxamide has also been found to exhibit anti-inflammatory effects by inhibiting the activity of nuclear factor-kappa B (NF-κB), which is a key regulator of inflammation.
实验室实验的优点和局限性
N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(2-thienyl)-4-quinolinecarboxamide has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in high yield and purity. N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(2-thienyl)-4-quinolinecarboxamide has also been shown to exhibit selectivity towards certain protein kinases, making it a promising candidate for the development of targeted therapies. However, N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(2-thienyl)-4-quinolinecarboxamide also has some limitations, including its potential toxicity and off-target effects.
未来方向
There are several future directions for the research on N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(2-thienyl)-4-quinolinecarboxamide. One potential direction is the development of N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(2-thienyl)-4-quinolinecarboxamide-based therapies for the treatment of cancer and inflammatory disorders. Another direction is the further elucidation of the mechanism of action of N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(2-thienyl)-4-quinolinecarboxamide and its effects on other cellular processes. Additionally, the development of more selective and potent N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(2-thienyl)-4-quinolinecarboxamide analogs could lead to the development of more effective therapies.
合成方法
N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(2-thienyl)-4-quinolinecarboxamide can be synthesized using a multi-step process that involves the reaction of 2-amino-4,5-dimethylthiophene-3-carboxylic acid with 2-thiophenecarboxylic acid, followed by cyclization with 2-chloro-4-cyanopyridine. The resulting intermediate is then subjected to further reactions to obtain N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(2-thienyl)-4-quinolinecarboxamide in high yield and purity.
科学研究应用
N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(2-thienyl)-4-quinolinecarboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammatory disorders, and neurological disorders. N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(2-thienyl)-4-quinolinecarboxamide has been shown to inhibit the activity of protein kinases, which play a crucial role in the regulation of various cellular processes. N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(2-thienyl)-4-quinolinecarboxamide has been found to inhibit the activity of several protein kinases, including casein kinase 2 (CK2), which has been implicated in the development of various cancers.
属性
IUPAC Name |
N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-thiophen-2-ylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3OS2/c1-12-13(2)27-21(16(12)11-22)24-20(25)15-10-18(19-8-5-9-26-19)23-17-7-4-3-6-14(15)17/h3-10H,1-2H3,(H,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGOVAMWIADETSQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C#N)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CS4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-3-prop-2-enylspiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-4-one](/img/structure/B448157.png)
![5-Methyl-2-(4-nitrophenyl)-4-[2-(4-propanoylpiperazin-1-yl)ethyliminomethyl]-1H-pyrazol-3-one](/img/structure/B448159.png)
![6-(4-Chlorophenyl)-9,9-dimethyl-5-propanoyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B448160.png)
![3-(2-chlorophenyl)-5-methyl-N-[4-(1-naphthyl)-1,3-thiazol-2-yl]-4-isoxazolecarboxamide](/img/structure/B448161.png)
![methyl 4-({[1-(3,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)benzoate](/img/structure/B448162.png)
![Ethyl 2-[(2-methylbenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B448163.png)
![9,9-Dimethyl-5-propanoyl-6-thiophen-2-yl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B448166.png)
![Methyl 5-(diethylcarbamoyl)-4-methyl-2-{[(2-methylphenyl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B448170.png)
![2-(allylsulfanyl)-3-cyclopentyl-5,6-dihydrospiro(benzo[h]quinazoline-5,1'-cyclohexane)-4(3H)-one](/img/structure/B448172.png)
![11-(4-fluorophenyl)-3,3-dimethyl-10-pentanoyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B448177.png)
![5-(4-Bromophenyl)-2-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B448182.png)
![N-(2-bromophenyl)-2-{[5-(2-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B448184.png)

